REACTION_CXSMILES
|
NC1C=CC(N=NC2C=CC(N)=CC=2)=CC=1.[C:17]([O:21][C:22]([N:24]1[CH2:28][CH2:27][CH2:26][CH:25]1C(O)=O)=[O:23])([CH3:20])([CH3:19])[CH3:18].C(OC(N1C2C(=CC=CC=2)C=CC1)=O)C>C(Cl)Cl>[C:17]([O:21][C:22]([N:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:18])[CH3:19]
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CC=CC2=CC=CC=C12
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
Oil was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
forming a precipitate, which
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 166.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |